5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol
Overview
Description
Scientific Research Applications
Antimicrobial Activity
A novel compound, closely related to 5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol, demonstrated significant antimicrobial activity. This activity was evident when tested against various strains of microorganisms, suggesting potential for developing new antimicrobial agents (Patel, Patel, & Patel, 2011).
Biological Applications in Metal Complexes
Research on similar quinolin-8-ol derivatives involved their use in the preparation of metal complexes. These complexes were analyzed using spectroscopic techniques and showed potential biological applications, indicating a pathway for further exploration in this field (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).
Inhibition of Dopamine Receptor Signaling
This compound has been identified as a G protein–biased agonist at D2 dopamine receptors. It inhibits β-arrestin recruitment, providing insights into the nuanced modulation of dopamine receptor signaling and potential implications for psychopharmacology (Free et al., 2014).
Corrosion Inhibition
Compounds similar to this compound have been studied as corrosion inhibitors. Their effectiveness was confirmed through various experimental and theoretical tools, demonstrating their potential in protecting materials against corrosion (El faydy, Benhiba, Berisha, Kerroum, Jama, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).
Mechanism of Action
Target of Action
It’s worth noting that many compounds with similar structures are often involved in the modulation of neurotransmitter systems .
Mode of Action
Compounds with similar structures often interact with their targets by binding to specific sites, thereby modulating the activity of these targets .
Biochemical Pathways
It’s worth noting that many compounds with similar structures often affect pathways related to neurotransmission .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It’s worth noting that many compounds with similar structures often have effects on cellular signaling and neurotransmission .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .
properties
IUPAC Name |
5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-12-14(19(25)18-15(16)4-3-7-22-18)13-23-8-10-24(11-9-23)17-5-1-2-6-21-17/h1-7,12,25H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJNANYABTIGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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